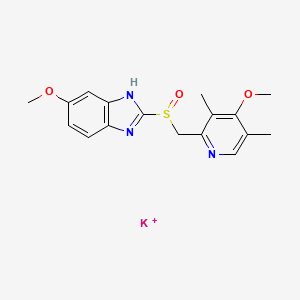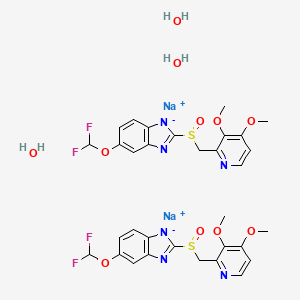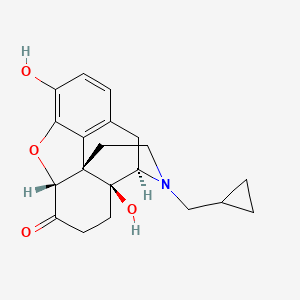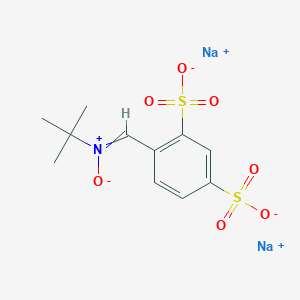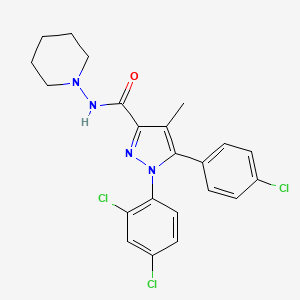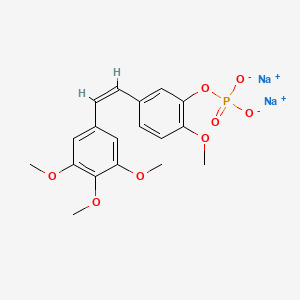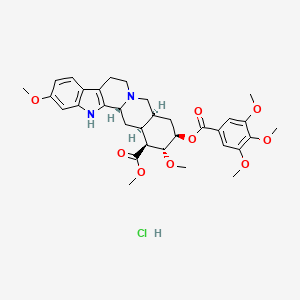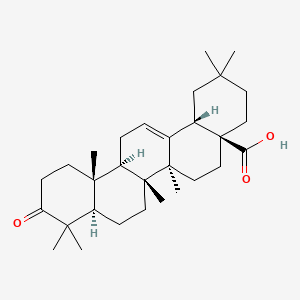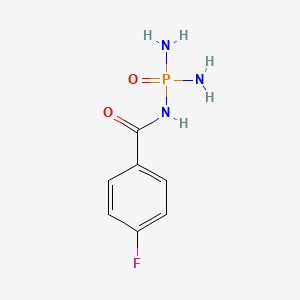
Flurofamid
Übersicht
Beschreibung
Flurofamide is a urease inhibitor . Its chemical name is N-(Diaminophosphinyl)-4-fluorobenzamide .
Molecular Structure Analysis
The molecular formula of Flurofamide is C7H9FN3O2P . It has a molecular weight of 217.14 . The structure contains 23 bonds in total, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
Flurofamide has a molecular weight of 217.14 . It is soluble up to 50 mM in DMSO . The density is 1.5±0.1 g/cm3 . It has a molar refractivity of 49.2±0.3 cm3, and a molar volume of 149.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Hemmung von Ureaplasmen
Flurofamid hat sich als ein potenter Inhibitor der Urease erwiesen und hemmt effektiv die Vermehrung von Ureaplasma-Stämmen menschlichen Genitalursprungs sowie von Stämmen aus Krallenaffen. Diese Spezifität für Ureaplasmen gegenüber anderen Mykoplasmen deutet auf eine mögliche Anwendung bei der Behandlung von Infektionen hin, die durch diese Organismen verursacht werden .
Behandlung von Ureaplasma-induzierten Infektionen
Studien haben gezeigt, dass this compound Infektionen verhindern und behandeln kann, die durch Ureaplasmen induziert werden. Seine Fähigkeit, diese Organismen bei oraler Verabreichung schnell zu eliminieren, wurde dokumentiert und unterstreicht sein therapeutisches Potenzial .
Linderung von Hirn Infektionen
Es wurde beobachtet, dass this compound die Transmigration ins Gehirn reduziert und so Infektionen in Mausmodellen lindert. Dies deutet auf eine Anwendung bei der Behandlung von neurologischen Infektionen hin, bei denen ureaseproduzierende Bakterien eine Rolle spielen könnten .
Wirkmechanismus
Target of Action
Flurofamide primarily targets urease , an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This enzyme is found in numerous organisms, including bacteria, fungi, algae, plants, and invertebrates . Inhibition of urease activity can disrupt the metabolic processes of these organisms, particularly those that rely on urease for survival or pathogenicity .
Mode of Action
Flurofamide acts as a urease inhibitor . It binds to the active site of the urease enzyme, preventing it from catalyzing the breakdown of urea . This inhibitory action disrupts the normal metabolic processes of urease-dependent organisms, potentially leading to their death or reduced virulence .
Biochemical Pathways
The primary biochemical pathway affected by flurofamide is the urea cycle , specifically the hydrolysis of urea . By inhibiting urease, flurofamide prevents the breakdown of urea into ammonia and carbon dioxide . This can disrupt the nitrogen metabolism of urease-dependent organisms, affecting their growth and survival .
Pharmacokinetics
Given its role as a urease inhibitor, it’s likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, formulation, route of administration, and the specific characteristics of the organism it’s administered to .
Result of Action
At the molecular level, flurofamide’s inhibition of urease disrupts the normal metabolic processes of urease-dependent organisms . This can lead to a reduction in their growth and virulence, or even their death . At the cellular level, flurofamide’s action can affect various processes, including nitrogen metabolism, pH regulation, and pathogenicity .
Action Environment
The action, efficacy, and stability of flurofamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemicals or substances that can interact with flurofamide, and the specific characteristics of the urease-dependent organisms it’s targeting
Biologische Aktivität
Flurofamide has been shown to have a wide range of biological activities. It has been shown to inhibit the growth of a variety of bacteria, fungi, and protozoa. Additionally, flurofamide has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as the proteasome and glycolysis.
Biochemical and Physiological Effects
Flurofamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as the proteasome and glycolysis. Additionally, flurofamide has been shown to alter the structure and function of proteins, as well as alter the activity of other enzymes. Flurofamide has also been shown to affect the expression of genes involved in cell signaling pathways, as well as alter the expression of transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of flurofamide in laboratory experiments offers a number of advantages. It is a highly potent and selective inhibitor of enzymes, making it a valuable tool in biochemical and physiological studies. Additionally, flurofamide can be synthesized using a variety of methods, making it easy to obtain in the laboratory. However, flurofamide also has a number of limitations. Its mechanism of action is not fully understood, and its effects on biological systems are not well characterized. Additionally, flurofamide can be toxic at high concentrations, and its use may require specialized safety protocols.
Zukünftige Richtungen
The use of flurofamide in scientific research is an active area of research, and there are a number of future directions that can be explored. These include further characterization of the mechanism of action and effects of flurofamide on biological systems, development of new synthesis methods, and exploration of the potential therapeutic applications of flurofamide. Additionally, further research into the use of flurofamide in laboratory experiments is needed to better understand its advantages and limitations.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-diaminophosphoryl-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZFVMCWPLMLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NP(=O)(N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045654 | |
| Record name | Flurofamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70788-28-2 | |
| Record name | N-(Diaminophosphinyl)-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70788-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurofamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurofamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flurofamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flurofamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUROFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599XHU06GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Flurofamide?
A1: Flurofamide functions as a potent urease inhibitor. [, , ] It binds to the active site of urease, preventing the enzyme from hydrolyzing urea into ammonia (NH3) and carbon dioxide (CO2). [, , ]
Q2: What are the downstream effects of Flurofamide's urease inhibition?
A2: By inhibiting urease, Flurofamide reduces the production of ammonia. [, , ] This is particularly relevant in the context of infections with urease-positive bacteria like Ureaplasma species and Helicobacter pylori, where ammonia production contributes to pathogenesis. [, , , ] For example, in the context of Ureaplasma-induced hyperammonemia, Flurofamide prevents the conversion of urea to ammonia, thereby lowering blood ammonia levels. []
Q3: Does Flurofamide exhibit any effects beyond urease inhibition?
A3: While Flurofamide is primarily known for its urease-inhibiting properties, some studies suggest it may influence bacterial chemotaxis, potentially through mechanisms independent of urease. [, ] Further research is needed to fully elucidate these effects.
Q4: What is the molecular formula and weight of Flurofamide?
A4: The molecular formula of Flurofamide is C7H10FN2O2P, and its molecular weight is 204.14 g/mol. []
Q5: Is there spectroscopic data available for Flurofamide?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, basic spectroscopic data, such as UV-Vis absorbance and infrared (IR) spectra, would be valuable for analytical purposes and confirmation of the compound's structure.
Q6: Has the stability of Flurofamide been investigated under various conditions?
A6: Limited information is available on the stability of Flurofamide under different conditions. One study mentions that cell lysates retained a significant portion of urease activity after storage with Flurofamide at 4°C for several days. [] Further research on the compound's stability in various solutions, temperatures, and light exposure would be beneficial.
Q7: How does Flurofamide compare to other urease inhibitors in terms of potency?
A7: Flurofamide demonstrates significantly greater potency compared to Acetohydroxamic Acid, another urease inhibitor. [] Studies highlight its effectiveness at nanomolar concentrations against Ureaplasma urealyticum. [, ]
Q8: What are the potential applications of Flurofamide's catalytic properties?
A8: Beyond its potential as a therapeutic agent, Flurofamide's potent urease inhibition makes it a valuable tool in biochemical research. It can be used to study the role of urease in various biological processes, including bacterial pathogenesis, nitrogen metabolism, and stone formation. [, , , ]
Q9: What in vitro and in vivo models have been used to evaluate Flurofamide's efficacy?
A10: Various models have been employed to study Flurofamide's effects. In vitro studies utilized pure bacterial cultures, cell lines, and enzyme assays. [, , , ] In vivo studies primarily focused on rodent models of infection with Ureaplasma species and Helicobacter species. [, , , , , ] Additionally, a ferret model investigated Flurofamide's impact on Helicobacter mustelae infection. []
Q10: What are the key findings regarding Flurofamide's efficacy in these models?
A11: Flurofamide effectively reduced ammonia levels in a mouse model of Ureaplasma-induced hyperammonemia. [] In models of Helicobacter infection, Flurofamide administration led to a decrease in bacterial load and attenuated gastritis severity. [, , , , ]
Q11: What information is available regarding the toxicity and safety profile of Flurofamide?
A11: Data on Flurofamide's toxicity and safety profile, particularly in humans, are limited in the provided research. Further investigation, including acute and chronic toxicity studies, is crucial before its clinical application.
Q12: Has Flurofamide been investigated in clinical trials?
A12: The provided research does not mention any completed or ongoing clinical trials involving Flurofamide.
Q13: What are the potential alternatives or substitutes for Flurofamide?
A15: Acetohydroxamic acid is another urease inhibitor, although Flurofamide has been shown to be more potent. [, ] The search for alternative urease inhibitors, possibly with improved pharmacological properties and safety profiles, remains an active area of research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)
